molecular formula C21H18N4O5S2 B11378824 1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11378824
M. Wt: 470.5 g/mol
InChI Key: LZODKCBQHMAFMD-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methylsulfonyl benzothiazole moiety, and a dihydropyridazine carboxamide core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is typically synthesized through the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Methylsulfonyl Benzothiazole: This step involves the sulfonylation of benzothiazole using methylsulfonyl chloride and a suitable base like triethylamine.

    Construction of the Dihydropyridazine Core: The dihydropyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.

    Final Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate, the methylsulfonyl benzothiazole, and the dihydropyridazine core under specific conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the ethoxyphenyl, methylsulfonyl, or dihydropyridazine moieties.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways within cells, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-ethoxyphenyl)-3-(methylsulfonyl)-1,3-benzothiazol-2-yl and 1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide share structural similarities with the target compound.

    Uniqueness: The presence of both the methylsulfonyl benzothiazole and the dihydropyridazine carboxamide moieties in the same molecule makes this compound unique. This combination of functional groups provides the compound with distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H18N4O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H18N4O5S2/c1-3-30-14-6-4-13(5-7-14)25-11-10-17(26)19(24-25)20(27)23-21-22-16-9-8-15(32(2,28)29)12-18(16)31-21/h4-12H,3H2,1-2H3,(H,22,23,27)

InChI Key

LZODKCBQHMAFMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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